Introduction: The Benzofuran Scaffold as a Cornerstone in Medicinal Chemistry
Introduction: The Benzofuran Scaffold as a Cornerstone in Medicinal Chemistry
An In-depth Technical Guide to the Core Properties of Benzofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a ubiquitous and privileged structure in the landscape of natural products and pharmaceutical agents.[1][2][3] Its presence in a multitude of biologically active molecules has cemented its status as a cornerstone for the design of novel therapeutics.[4][5] Marketed drugs such as the antiarrhythmic Amiodarone and the antidepressant Vilazodone feature this versatile scaffold, highlighting its clinical significance.[1]
Among its many derivatives, Benzofuran-2-carboxamide serves as a pivotal building block and a pharmacophore in its own right. The amide functional group at the 2-position provides a crucial handle for synthetic modification and a key interaction point for biological targets. This guide offers a comprehensive examination of the fundamental properties of Benzofuran-2-carboxamide, providing the technical insights necessary for its application in research and drug development. We will delve into its physicochemical characteristics, synthetic pathways, chemical reactivity, and its burgeoning role as a template for discovering next-generation therapeutic agents.
Part 1: Molecular Profile and Physicochemical Characteristics
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in experimental and developmental settings. This section outlines the core structural and physical data for Benzofuran-2-carboxamide.
Chemical Identity and Structure
The structure consists of a planar benzofuran ring system with a primary carboxamide group attached at the C2 position of the furan ring. This arrangement imparts a specific electronic and steric profile that dictates its reactivity and potential for biological interactions.
Physicochemical Data Summary
The following table summarizes key quantitative properties for Benzofuran-2-carboxamide. This data is essential for experimental design, including solvent selection, dosage formulation, and analytical method development.
| Property | Value | Source |
| Molecular Weight | 161.16 g/mol | PubChem[6] |
| Exact Mass | 161.047678466 Da | PubChem[6] |
| Melting Point | Data for parent carboxylic acid: 193-196 °C | ChemicalBook[8] |
| Solubility | Limited solubility in some common organic solvents has been noted for certain derivatives.[9] | Oschmann et al.[9] |
| Polar Surface Area | 56.2 Ų | PubChem[6] |
| XLogP3 (Computed) | 1.8 | PubChem[6] |
| Hazard Classification | Harmful if swallowed (Acute Tox. 4) | ECHA C&L Inventory[6] |
Spectroscopic Profile: Confirming Molecular Identity
Spectroscopic analysis is non-negotiable for verifying the structure and purity of a synthesized compound. While specific spectra for the parent Benzofuran-2-carboxamide are not extensively published, its expected profile can be reliably inferred from its structure and data from its precursor, Benzofuran-2-carboxylic acid.[10][11]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring (typically in the δ 7.2-7.8 ppm range) and a characteristic singlet for the furan proton at the C3 position. The two protons of the -NH₂ group of the amide will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine unique signals corresponding to each carbon atom in the molecule. Key signals include the carbonyl carbon of the amide group (typically downfield, >160 ppm) and the carbons of the benzofuran ring system.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Key expected absorptions include N-H stretching vibrations for the primary amide (around 3100-3500 cm⁻¹), a strong C=O stretching vibration for the amide carbonyl (around 1640-1680 cm⁻¹), and C-O-C stretching of the furan ring.[10][12]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 161, corresponding to the molecular weight.
Part 2: Synthesis, Reactivity, and Derivatization
The synthetic accessibility of Benzofuran-2-carboxamide and its derivatives is a key driver of its utility in drug discovery. The molecule is most commonly prepared from its carboxylic acid precursor, which itself can be synthesized through several established routes.
General Synthesis Workflow
The primary pathway involves the synthesis of the Benzofuran-2-carboxylic acid core, followed by standard amidation. This two-stage approach allows for flexibility and purification of the key acid intermediate.
Caption: General workflow for the synthesis of Benzofuran-2-carboxamide.
Experimental Protocols
The following protocols are representative methods for synthesizing the target compound and its precursor.
Protocol 1: Synthesis of Benzofuran-2-carboxylic Acid via Condensation and Hydrolysis [3] This protocol is adapted from established methods for forming the benzofuran ring.
-
Step 1 (Esterification): To a solution of salicylaldehyde (1.0 mmol) in acetonitrile (100 mL), add anhydrous potassium carbonate (K₂CO₃, 3.0 mmol) and ethyl bromoacetate (1.2 mmol).
-
Step 2 (Cyclization): Reflux the reaction mixture for 24 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Step 3 (Work-up): After cooling, remove the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate and wash sequentially with 5% HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude ethyl benzofuran-2-carboxylate. Purify via column chromatography if necessary.
-
Step 4 (Hydrolysis): Dissolve the purified ester (1.0 mmol) in ethanol (80 mL) and cool to 10°C. Add a solution of potassium hydroxide (KOH, 2.0 mmol) dropwise.
-
Step 5 (Finalization): Reflux the mixture for 2-3 hours. Remove excess ethanol under reduced pressure. Acidify the remaining aqueous solution with dilute HCl to precipitate the product, Benzofuran-2-carboxylic acid. Filter, wash with cold water, and dry.
Protocol 2: Amide Formation from Carboxylic Acid [9][13] This protocol uses a modern peptide coupling agent for efficient amide bond formation.
-
Step 1 (Activation): Dissolve Benzofuran-2-carboxylic acid (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Step 2 (Coupling): Add a coupling agent such as HATU (1.1 equiv) or 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Step 3 (Amination): Add the desired amine source (e.g., a solution of ammonia or an amine salt, 1.2 equiv).
-
Step 4 (Reaction): Stir the reaction at room temperature for 5-12 hours, monitoring by TLC.
-
Step 5 (Work-up): Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions (e.g., NaHCO₃, brine) to remove excess reagents and byproducts. Dry the organic layer and concentrate in vacuo. Purify the resulting Benzofuran-2-carboxamide by recrystallization or column chromatography.
Chemical Reactivity and Strategic Derivatization
The true power of the Benzofuran-2-carboxamide scaffold in drug discovery lies in its capacity for diversification. Modern synthetic methods allow for the creation of vast libraries of analogs for structure-activity relationship (SAR) studies.[1]
-
C3-Position Functionalization: The C3 position of the benzofuran ring is nucleophilic and is a primary site for functionalization. Palladium-catalyzed C-H arylation is a powerful technique to install a wide range of aryl and heteroaryl substituents at this position, dramatically altering the molecule's steric and electronic properties.[1][2][14]
-
Transamidation: The amide bond itself can be diversified. A two-step, one-pot transamidation procedure allows for the efficient replacement of one amine with another, providing access to a broad scope of secondary and tertiary amides from a common intermediate.[1][9][14]
Caption: Modern workflow for diversification of the Benzofuran-2-carboxamide scaffold.
Part 3: Pharmacological Profile and Drug Development Applications
Benzofuran-2-carboxamide and its derivatives have demonstrated a remarkable breadth of biological activities, making them highly attractive scaffolds for tackling a wide range of diseases.
A Privileged Scaffold with Diverse Biological Activities
Derivatives of Benzofuran-2-carboxamide have been reported to possess a wide spectrum of pharmacological properties, including:
-
Anticancer and Antitumor Activity: Certain derivatives show significant growth inhibitory activity against various cancer cell lines, including ovarian and colon cancer.[4][15][16]
-
Neuroprotective and Antioxidant Effects: Many analogs exhibit potent neuroprotective activity against excitotoxicity and demonstrate the ability to scavenge harmful reactive oxygen species (ROS), making them promising leads for neurodegenerative disorders.[4][13][17][18]
-
Immunomodulatory Properties: The scaffold has been used to develop modulators of chemokine axes, such as CCL20/CCR6, which are implicated in inflammatory bowel disease and colorectal cancer.[15]
-
Modulation of Amyloid-Beta Aggregation: In the context of Alzheimer's disease, derivatives have been shown to act as modulators of Aβ42 aggregation, with some compounds inhibiting and others promoting fibrillogenesis, providing valuable tools for research.[19][20]
-
Enzyme Inhibition: Recently, derivatives of the parent carboxylic acid have been identified as potent inhibitors of Lymphoid-tyrosine phosphatase (LYP), a key negative regulator in the T-cell receptor signaling pathway, presenting a novel strategy for cancer immunotherapy.[21]
-
Antimicrobial Activity: The benzofuran core is a common feature in compounds with antimicrobial and antifungal properties.[3][5][12]
Mechanisms of Action: A Function of Substitution
The specific mechanism of action is highly dependent on the substitution pattern around the core scaffold. This tunability is precisely what makes it so valuable for drug development.
-
Inhibition of Chemotaxis: Benzofuran-2-carboxamide derivatives have been shown to inhibit the CCL20-induced chemotaxis of immune cells.[15] The CCL20/CCR6 axis is crucial for the migration of immune cells to sites of inflammation and to certain tumors. By blocking this interaction, these compounds can exert an immunomodulatory and antitumor effect.
Caption: Intervention of Benzofuran-2-carboxamide derivatives in the CCL20/CCR6 signaling axis.
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Antioxidant Activity: Neuroprotective effects are often linked to direct antioxidant properties. Derivatives containing phenolic hydroxyl groups can effectively scavenge free radicals like DPPH and inhibit lipid peroxidation, thereby protecting cells from oxidative stress.[4][13][18]
Conclusion
Benzofuran-2-carboxamide is far more than a simple heterocyclic molecule; it is a versatile and highly tractable scaffold with profound implications for medicinal chemistry and drug discovery. Its robust and modular synthesis allows for the systematic exploration of chemical space, while its derivatives have demonstrated a striking diversity of biological activities against cancer, neurodegeneration, and inflammatory diseases. The fundamental properties outlined in this guide—from its physicochemical and spectroscopic profile to its synthetic accessibility and pharmacological potential—underscore its importance. For researchers and drug development professionals, Benzofuran-2-carboxamide represents a validated and promising starting point for the design and synthesis of novel, high-impact therapeutic agents.
References
-
Oschmann, M., Johansson Holm, L., & Verho, O. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. [Link]
-
Tiwari, R. K., Singh, D., Singh, J., & Singh, R. M. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC, 4(1), 1-5. [Link]
-
Oschmann, M., Johansson Holm, L., & Verho, O. (2019). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylations. ChemRxiv. [Link]
-
Oschmann, M., Johansson Holm, L., & Verho, O. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. ChemRxiv. [Link]
-
Oschmann, M., Johansson Holm, L., & Verho, O. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ResearchGate. [Link]
-
Oschmann, M., Johansson Holm, L., & Verho, O. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. [Link]
-
Reddy, T. J., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 769-775. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 687121, 2-Benzofurancarboxamide. PubChem. [Link]
-
Kim, D. H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics, 23(3), 275–282. [Link]
-
Palko, M., et al. (2010). Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels. Heterocycles, 81(12), 2865-2874. [Link]
-
Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27934-27955. [Link]
-
Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of Saudi Chemical Society, 19(3), 277-284. [Link]
-
Rivara, M., et al. (2024). Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth. ChemMedChem, 19(20), e202400389. [Link]
-
Patel, K. D., et al. (2012). A Review: An Insight on Synthesis of Benzofuran. International Journal of Pharmaceutical Sciences and Research, 3(10), 3535-3543. [Link]
-
Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 429828. [Link]
-
Zhang, Y., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry, 258, 115599. [Link]
-
Donthireddy, R. R., & Parang, K. (2024). Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemMedChem, e202400198. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9834719, 5-(Piperazin-1-yl)benzofuran-2-carboxamide. PubChem. [Link]
-
Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
-
Donthireddy, R. R., & Parang, K. (2024). Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10331, Benzofuran-2-carboxylic acid. PubChem. [Link]
-
Singh, S., et al. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5), 1403-1416. [Link]
-
Kim, D. H., et al. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Biomolecules & Therapeutics, 23(3), 275-282. [Link]
-
Sravanthi, P., & Ramana, M. V. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00060. [Link]
-
Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357-1363. [Link]
Sources
- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 6. 2-Benzofurancarboxamide | C9H7NO2 | CID 687121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]
- 9. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry [mdpi.com]
- 10. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzofuran-2-carboxylic acid(496-41-3) 13C NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijsdr.org [ijsdr.org]
- 17. scienceopen.com [scienceopen.com]
- 18. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
